molecular formula C11H12N4O2 B2400318 Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 320419-38-3

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B2400318
CAS No.: 320419-38-3
M. Wt: 232.243
InChI Key: RTCNTPZLDKLUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-(pyridin-4-yl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate has been investigated for its potential as a pharmaceutical agent. The triazole ring is known for its ability to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Gram-negative bacteria . In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM for certain derivatives .

Antiviral Properties : Research has also highlighted the antiviral potential of triazole derivatives against HIV and other viral pathogens. The mechanism often involves the inhibition of viral replication through interference with specific viral enzymes .

Agricultural Applications

The compound's structure suggests potential applications in agriculture as a fungicide or pesticide. The pyridine and triazole moieties are known to exhibit fungicidal activity against various plant pathogens.

Fungicidal Activity : this compound can be evaluated for its effectiveness in controlling fungal diseases in crops. Preliminary studies indicate that triazole-based compounds can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .

Materials Science

In materials science, the compound's ability to form coordination complexes with metals can be utilized to create novel materials with specific properties.

Coordination Chemistry : this compound can act as a ligand in coordination complexes. These complexes may exhibit unique electronic and optical properties suitable for applications in sensors and catalysis .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research utilized standard microbiological techniques to determine the MICs and found that modifications to the compound's structure could enhance its efficacy.

Case Study 2: Agricultural Application

Field trials involving triazole derivatives showed promising results in controlling fungal infections in crops such as wheat and barley. This compound was applied as a foliar spray and demonstrated a reduction in disease severity compared to untreated controls.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The pyridine and triazole rings in the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetate
  • Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate
  • Methyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate

Uniqueness

This compound is unique due to the specific positioning of the pyridine and triazole rings, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct biological activities compared to similar compounds .

Biological Activity

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate (CAS Number: 320419-38-3) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its potential applications in antimicrobial and anticancer therapies.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.23 g/mol
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .

The biological activity of this compound is attributed to its structural components, particularly the triazole and pyridine rings. These functional groups can interact with various biological targets, including enzymes and receptors, primarily through hydrogen bonding and coordination with metal ions. This interaction can modulate key biological pathways, leading to therapeutic effects.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have indicated its effectiveness against a range of bacteria and fungi:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus8Moderate activity
Escherichia coli16Moderate activity
Candida albicans4Significant antifungal activity

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Activity
HeLa (cervical cancer)10Significant cytotoxicity
MCF-7 (breast cancer)15Moderate cytotoxicity
A549 (lung cancer)12Significant cytotoxicity

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

In a recent study published in Frontiers in Chemistry, researchers synthesized a series of triazole derivatives, including this compound. They reported that this compound displayed significant antibacterial activity against multi-drug resistant strains of bacteria. The study highlighted the importance of the triazole moiety in enhancing the biological efficacy of these compounds .

Another investigation focused on the compound's effect on cancer cell lines. The results indicated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests potential for further development as an anticancer agent .

Properties

IUPAC Name

ethyl 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)7-9-13-11(15-14-9)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCNTPZLDKLUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.